molecular formula C20H18ClF3N2O6 B1668078 Butafenacil CAS No. 134605-64-4

Butafenacil

Cat. No.: B1668078
CAS No.: 134605-64-4
M. Wt: 474.8 g/mol
InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of butafenacil involves several key steps. The primary synthetic route includes the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate are reacted in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are employed to generate the final product .

Chemical Reactions Analysis

Butafenacil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Butafenacil is predominantly utilized in agriculture for controlling broadleaf weeds in cereal crops. It is effective both pre-emergence and post-emergence, making it a versatile option for farmers. The following table summarizes key agricultural applications:

Application Details
Target Weeds Broadleaf weeds in cereals
Application Timing Pre-emergence and post-emergence
Mechanism of Action Inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis
Crop Types Cereal crops such as wheat and barley

Ecotoxicological Research

Recent studies have highlighted this compound's role as a significant inducer of anemia in aquatic organisms, particularly zebrafish embryos. This property has led to its use as a positive control in ecotoxicological screenings to identify chemicals that induce blood disorders. Key findings from relevant studies are summarized below:

Case Study: Anemia Induction in Zebrafish

  • Objective: To evaluate the effects of this compound on arterial circulation and anemia induction.
  • Methodology: Zebrafish embryos were exposed to varying concentrations of this compound (0.39 to 12.5 µM) during the first 72 hours post-fertilization.
  • Results:
    • At concentrations above 0.39 µM, there was a concentration-dependent decrease in arterial circulation.
    • Significant anemia was observed without affecting overall survival rates .

Biomedical Research Applications

This compound's mechanism of action has made it a valuable tool in biomedical research, particularly for studying heme biosynthesis and related disorders.

Case Study: Positive Control for Blood Disorders

  • Study Focus: Investigated the utility of this compound as a positive control for identifying chemicals that induce anemia and variegate porphyria.
  • Findings:
    • Exposure to this compound resulted in protoporphyrin accumulation and decreased hemoglobin production in zebrafish embryos.
    • The study established that this compound could serve as a reliable model for studying hematologic effects in drug development .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in various animal models. The following table outlines findings from these studies:

Study Type Findings
Acute Toxicity Lower toxicity observed in dogs compared to mice; significant hematological effects noted .
Chronic Toxicity Long-term exposure linked to liver enlargement and hematological changes at high doses .
Reproductive Toxicity No significant reproductive or developmental toxicity identified in rats or rabbits .

Summary of Findings

This compound serves multiple applications across agriculture, ecotoxicology, and biomedical research due to its unique properties as a protoporphyrinogen oxidase inhibitor. Its effectiveness in controlling weeds, combined with its role as an inducer of anemia in model organisms, positions it as a critical compound for further research.

Mechanism of Action

Butafenacil works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll formation in plants. This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function, ultimately causing chlorosis and necrosis in plants .

Comparison with Similar Compounds

Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

These compounds share the common mechanism of inhibiting PPO but differ in their chemical structures, potency, and specific applications .

Biological Activity

Butafenacil is a pyrimidindione herbicide primarily used for controlling various weeds in agricultural settings. Its biological activity is primarily attributed to its mechanism of action as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for heme production in vertebrates and plants. This article details the biological activity of this compound, including its toxicity profiles, effects on various organisms, and relevant research findings.

This compound acts by inhibiting PPO, leading to the accumulation of protoporphyrinogen IX and subsequent cellular damage due to the production of reactive oxygen species (ROS). This inhibition disrupts normal heme synthesis, which is vital for various physiological processes in both plants and animals.

Acute Toxicity

This compound exhibits low acute toxicity across several animal models. The following table summarizes the acute toxicity findings:

Study TypeSpeciesLD50/LC50 ValuesToxicity Category
Acute OralRats>5000 mg/kgIV
Acute DermalRats>2000 mg/kgIII
Acute InhalationRats>5.10 mg/LIV
Primary Eye IrritationRabbitsResolved within 96 hoursIII
Primary Skin IrritationRabbitsNot an irritantIV
Dermal SensitizationGuinea PigsNot a sensitizerNA

These results indicate that this compound has a low potential for acute toxicity, making it relatively safe when handled properly.

Subchronic and Chronic Toxicity

Subchronic studies have shown that this compound can cause hematological effects, including decreased hemoglobin levels and increased red cell volume. Chronic exposure has been associated with liver and kidney effects, particularly at higher doses:

  • Lowest Observed Adverse Effect Level (LOAEL) : 62.3 mg/kg/day for hematological effects.
  • Chronic Administration Effects : Liver enlargement and microscopic lesions were observed in mice at a LOAEL of 6.96 mg/kg/day .

Zebrafish Studies

Research utilizing zebrafish embryos has demonstrated that this compound exposure leads to significant cardiovascular toxicity, characterized by decreased arterial circulation and severe anemia due to hemoglobin loss. The study indicated that concentrations as low as 0.39 µM resulted in observable cardiovascular impairment without affecting survival rates .

Arabidopsis Research

In plant studies, Arabidopsis thaliana exhibited complete inhibition of germination at high concentrations of this compound (100 nm), indicating its potent herbicidal activity. Transgenic lines engineered for herbicide tolerance showed significantly higher resistance, highlighting the potential for developing genetically modified crops that can withstand this compound application .

Case Studies

  • Hematological Effects in Rodents : In a study involving rats administered this compound at varying doses over three months, significant reductions in hemoglobin concentration were noted at doses of 1,000 ppm and above. This was accompanied by signs of anemia such as microcytosis and hypochromia .
  • Liver Effects in Mice : Chronic exposure studies in mice revealed increased liver weights and histopathological changes indicative of liver stress, including Kupffer cell hyperplasia and inflammatory infiltration .
  • Developmental Toxicity : this compound did not show reproductive or developmental toxicity in rat or rabbit studies, indicating a favorable safety profile regarding reproductive health .

Q & A

Basic Research Questions

Q. What are the key chemical properties and synthesis pathways of butafenacil relevant to its biological activity?

this compound (C₂₀H₁₈ClF₃N₂O₆; molecular weight 474.82) is a protoporphyrinogen oxidase (PPO) inhibitor used as an herbicide. Its synthesis involves multi-step reactions, including nitrile alcoholysis, ester formation, nitro reduction, and cyclopolymerization. Key intermediates include acetone cyanohydrin, allyl alcohol, 2-chloro-5-nitrobenzoic acid, and ethyl 4,4,4-trifluoroacetoacetate .

Methodological Guidance :

  • Structural Analysis : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify purity and structural integrity.

  • Synthesis Optimization : Prioritize reaction yield and byproduct analysis (e.g., via HPLC) to ensure reproducibility.

  • Table : Key Reaction Steps and Conditions

    StepReagents/ConditionsPurpose
    1Acetone cyanohydrin + allyl alcoholNitrile alcoholysis
    22-Chloro-5-nitrobenzoic acidEster formation
    3Nitro reduction (e.g., H₂/Pd-C)Intermediate activation
    4CyclopolymerizationFinal product assembly

Q. What is the mechanistic basis of this compound-induced toxicity in non-target organisms?

this compound inhibits PPO, disrupting chlorophyll biosynthesis in plants. In zebrafish, it induces anemia by abolishing arterial circulation at concentrations as low as 0.39–3.125 µM, independent of developmental toxicity .

Methodological Guidance :

  • In Vivo Models : Use zebrafish embryos for high-content screening (HCS) to evaluate cardiovascular endpoints.
  • Dose-Response Analysis : Test concentrations spanning 0.05–50 µM to identify threshold effects.
  • Confounding Variables : Control for solvent effects (e.g., DMSO) and batch-to-batch variability in chemical stocks .

Advanced Research Questions

Q. How can researchers design robust experiments to resolve contradictions in this compound toxicity data across species?

Contradictions may arise from species-specific metabolic pathways, differential PPO isoform sensitivity, or exposure duration.

Methodological Guidance :

  • Comparative Studies : Parallel testing in plant (e.g., Arabidopsis) and animal models (e.g., zebrafish, rodents) under standardized conditions.
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify species-specific pathways affected by this compound.
  • Data Reconciliation : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in toxicity outcomes) .

Q. What methodological considerations are critical when extrapolating this compound toxicity data from zebrafish to mammals?

Zebrafish are cost-effective for high-throughput screening but lack mammalian metabolic complexity.

Methodological Guidance :

  • Metabolic Competence Assessment : Co-incubate this compound with mammalian liver microsomes to simulate metabolic activation/toxication.
  • Cross-Species Pharmacokinetics : Compare bioavailability and tissue distribution using LC-MS/MS in zebrafish and rodents.
  • Endpoint Alignment : Ensure cardiovascular endpoints (e.g., arterial circulation) are measured consistently across models .

Q. How should researchers address potential biases in this compound toxicity studies, such as publication bias or selective data reporting?

Publication bias may overemphasize positive findings, while selective reporting obscures dose-dependent thresholds.

Methodological Guidance :

  • Preregistration : Submit study protocols to repositories like Open Science Framework before data collection.
  • Negative Data Inclusion : Report all endpoints (e.g., developmental malformations, mortality) even if non-significant.
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

Non-linear responses (e.g., hormesis) are common in toxicology.

Methodological Guidance :

  • Model Selection : Use Hill-slope or biphasic models instead of linear regression.
  • Threshold Detection : Apply benchmark dose (BMD) analysis to identify lowest observed adverse effect levels (LOAELs).
  • Uncertainty Quantification : Report 95% confidence intervals for EC₅₀/IC₅₀ values .

Q. Data Reporting and Reproducibility

Q. What minimal information should be included in this compound studies to ensure reproducibility?

  • Chemical Characterization : Purity (≥95%), supplier, batch number, and storage conditions.
  • Experimental Protocols : Detailed exposure regimens (e.g., static vs. flow-through systems in zebrafish).
  • Data Accessibility : Raw datasets (e.g., circulation scores, survival rates) in public repositories like Figshare .

Q. How can researchers validate the specificity of this compound’s mechanism of action in complex biological systems?

  • Genetic Knockdown : Use CRISPR/Cas9 to silence PPO isoforms in target organisms.
  • Rescue Experiments : Co-administer protoporphyrinogen IX to reverse toxicity.
  • Off-Target Screening : Employ kinase or GPCR profiling panels .

Properties

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYYFXHPAIBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034365
Record name Butafenacil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134605-64-4
Record name Butafenacil
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butafenacil [ISO:BSI]
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Record name Butafenacil
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Record name Butafenacil
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Record name 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
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Synthesis routes and methods I

Procedure details

0.347 g of potassium tert.butylate (content: 97%, 0.003 mols) are suspended in 30 g of anhydrous dimethylformamide (water content <0.01%), and heated to a temperature of 40° C. Subsequently, 1.97 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid ethyl ester (content: 99.5%, 0.01 mols) are added at a temperature of 40 to 45° C., and this temperature is maintained for a further 30 minutes, whereby a red-brown solution is produced. After cooling the reaction mixture to a temperature of 0° C., 3.51 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content: 97%, 0.0105 mols) are dispensed in over the course of 30 minutes, whereby the temperature is maintained at between 0 and 5° C. After removing the cooling bath, the resultant dark brown solution is stirred for a further 30 minutes, and the pH value of the now dark red solution is adjusted to pH 7 with 2.7 g of 1 M HCl [the content of 2-chloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxyoarbonyl-1-methyl-ethyl-ester in this solution is 11%, which corresponds to a yield of 89%]. The solvent is subsequently distilled off in a rotary evaporator, and the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts are removed by hot filtration]. After drying in a vacuum drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester are obtained in a content of 99%.
[Compound]
Name
potassium tert.butylate
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
3.51 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.9 g of potassium tert.butylate (content 97%, 0.025 mols) are suspended in 169 g of dry acetonitrile (water content <0.01%) and cooled to 0-5° C. Subsequently, at 0-5° C., 36.2 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester (content 98.3%, 0.17 mols) are added and maintained at this temperature for 30 minutes, whereby a red-brown solution is produced. Then, over the course of 15 minutes, at 0-5° C., 27.3 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content 99%, 0.084 mols) are dispensed in, whereby a dark brown solution is obtained. The latter is adjusted to pH 7 with 3.0 g of 1 N hydrochloric acid [content of desired product in the solution is 15.5%, which corresponds to a yield of 91.2%]. The solvent is subsequently distilled off in a vacuum, and the residue (68 g) is recrystallised in 200 g of isopropyl alcohol, whereby the inorganic salts are removed by hot filtration. After drying in a vacuum drying chamber at 60° C. for 12 hours, 32.8 g (82% of theory) of the desired product are isolated in a content of 98.7%.
[Compound]
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
solvent
Reaction Step Five
Yield
91.2%

Retrosynthesis Analysis

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